molecular formula C14H18N2OSi B11857776 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone CAS No. 920984-36-7

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

Cat. No.: B11857776
CAS No.: 920984-36-7
M. Wt: 258.39 g/mol
InChI Key: ISBIKYUODOILFX-UHFFFAOYSA-N
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Description

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanone moiety attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone typically involves the reaction of 1-phenyl-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the ethanone moiety.

    1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)methanol: Contains a methanol group instead of ethanone.

    1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)propane: Has a propane group instead of ethanone.

Uniqueness

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is unique due to the presence of the ethanone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920984-36-7

Molecular Formula

C14H18N2OSi

Molecular Weight

258.39 g/mol

IUPAC Name

1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone

InChI

InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

ISBIKYUODOILFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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